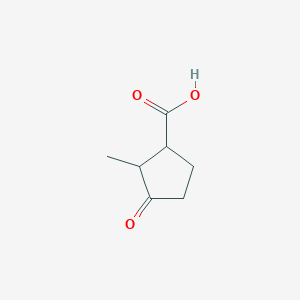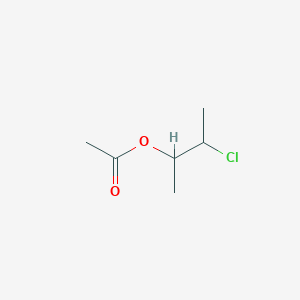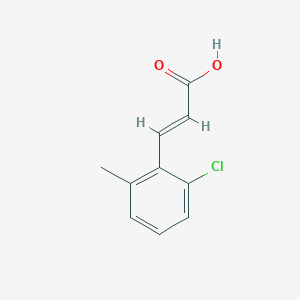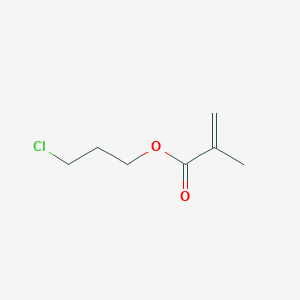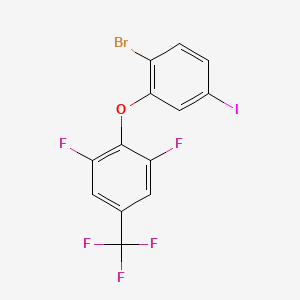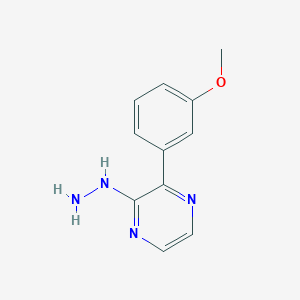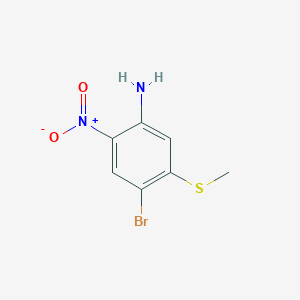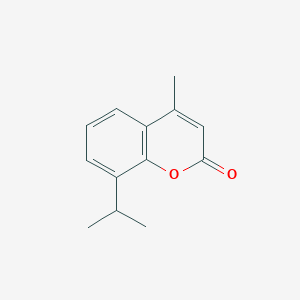![molecular formula C33H17Br2NO B12082495 2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)
2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one is a complex organic compound with the molecular formula C33H17Br2NO This compound is characterized by its unique spiro structure, which includes dibenzo[c,h]acridine and fluorenone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the spiro structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes as in laboratory settings, but with optimized reaction conditions and scaled-up equipment to handle larger quantities of reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions
2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: Bromine atoms can be replaced with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anticancer properties.
Wirkmechanismus
The mechanism by which 2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one exerts its effects involves its interaction with specific molecular targets. These interactions can disrupt cellular processes, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,7’-Dibromospiro[fluorene-9,9’-xanthene]
- 2,7-Dibromo-9,9’-spirobifluorene
Uniqueness
2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has higher stability and specific reactivity patterns, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C33H17Br2NO |
|---|---|
Molekulargewicht |
603.3 g/mol |
IUPAC-Name |
2',7'-dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one |
InChI |
InChI=1S/C33H17Br2NO/c34-19-10-12-22-23-13-11-20(35)16-28(23)33(27(22)15-19)26-14-9-18-5-1-2-6-21(18)31(26)36-32-25-8-4-3-7-24(25)30(37)17-29(32)33/h1-17H |
InChI-Schlüssel |
UWDNDCSKLQYBOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=C(C=CC(=C7)Br)C8=C6C=C(C=C8)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


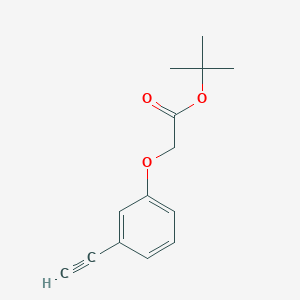
![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)
![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)
